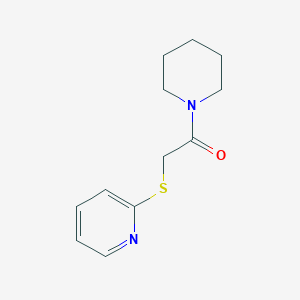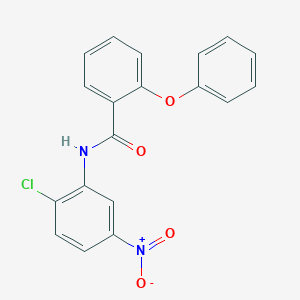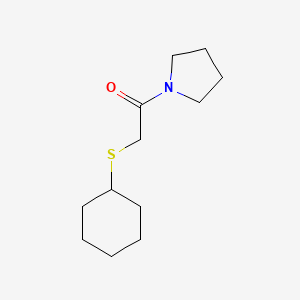
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, also known as CXS, is a chemical compound with a molecular formula of C13H21NO2S. It is a white crystalline powder that is soluble in water and organic solvents. CXS is a synthetic compound that has been studied for its potential use in scientific research applications. In
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone binds to DAT and inhibits its function, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects. In addition to its inhibitory effect on dopamine release, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has also been shown to inhibit the release of other neurotransmitters, such as norepinephrine and serotonin. This inhibition could potentially be used to treat a variety of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its specificity for DAT. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have minimal activity at other neurotransmitter transporters, making it a useful tool for studying DAT function. However, one limitation of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is its relatively low potency compared to other DAT inhibitors. This can make it difficult to achieve complete inhibition of DAT in some experiments.
Direcciones Futuras
There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone. One area of research is in the development of more potent 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone analogs that could be used as potential therapeutics for dopamine-related disorders. Another area of research is in the use of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone as a tool for studying the role of DAT in neurological and psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is a synthetic compound that has been studied for its potential use in scientific research applications. Its mechanism of action involves its interaction with the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, including the development of more potent analogs and further exploration of its potential therapeutic applications.
Métodos De Síntesis
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with ethyl pyrrolidine-1-carboxylate to form 2-cyclohexylpyrrolidine. This intermediate is then reacted with sulfur to form 2-cyclohexylsulfanylpyrrolidine. Finally, this compound is reacted with ethyl chloroacetate to form 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone.
Aplicaciones Científicas De Investigación
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research applications. One area of research is in the field of neuroscience. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have an inhibitory effect on the release of dopamine, a neurotransmitter that plays a role in reward and motivation. This inhibition could potentially be used to treat addiction and other dopamine-related disorders.
Propiedades
IUPAC Name |
2-cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHBHAACNCYWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
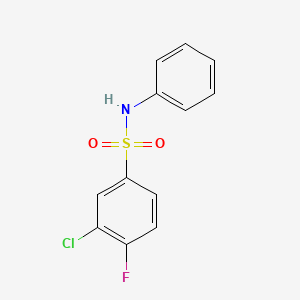

![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
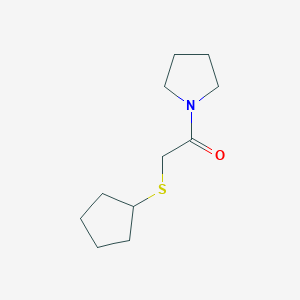
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
